2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde
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Overview
Description
2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a nitro group and a chlorothiophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde typically involves the following steps:
Formation of the chlorothiophenylmethoxy intermediate: This can be achieved by reacting 5-chlorothiophene-2-carbaldehyde with methanol in the presence of a base such as sodium methoxide.
Nitration of the benzaldehyde: The benzaldehyde core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The chlorothiophenylmethoxy intermediate is then coupled with the nitrated benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzoic acid.
Reduction: 2-[(5-Chlorothiophen-2-yl)methoxy]-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde would depend on its specific application. In medicinal chemistry, it could act by interacting with specific molecular targets such as enzymes or receptors. The nitro group and the aldehyde functionality could play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chlorothiophen-2-yl)methoxy]-5-methoxyaniline
- 2-[(5-Chlorothiophen-2-yl)methoxy]-5-methoxybenzaldehyde
Uniqueness
2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde is unique due to the presence of both a nitro group and a chlorothiophenylmethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-12-4-2-10(19-12)7-18-11-3-1-9(14(16)17)5-8(11)6-15/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIMIUSWJKFPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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